Cas no 126-73-8 (Tributyl phosphate)
Tributyl phosphate Chemische en fysische eigenschappen
Naam en identificatie
-
- Tributyl phosphate
- ANTIFOAM T
- AURORA KA-1641
- BUTYL PHOSPHATE
- N-BUTYL-O-PHOSPHORIC ACID
- N-BUTYL PHOSPHATE
- N-TRIBUTYL PHOSPHATE
- PHOSPHORIC ACID TRIBUTYL ESTER
- PHOSPHORIC ACID TRI-N-BUTYL ESTER
- TBP
- TRI-N-BUTYL ORTHOPHOSPHATE
- TRI-N-BUTYL PHOSPHATE
- Butyl phosphate, ((BuO)3PO)
- Butyl phosphate, tri-
- Celluphos 4
- Disflamoll TB
- Kronitex TBP
- mcs2495
- Tributyl phosphate & Triphenyl phosphate
- Tributyl phosphate (TBP)
- Tributylphosphate Solution
- 1-Carbamoyl-7-diaethylamino-3,4-dihydroxy-phenoxazinylium,Chlorid
- 1-carbamoyl-7-diethylamino-3,4-dihydroxy-phenoxazinylium,chloride
- Celestin blue
- Celestin blue B
- CELESTINE BLUE
- Coreine Blue B
- Coreine RR No. 65
- Gallo Sky Blue B
- Gallo Sky Blue S
- TBP
- Tri-n-butylphosphate1000µg
- Kx-66
- TBPA
- tributyl
- Tributyle
- Phos-Ad 100
- celluphos4
- disflamolltb
- Tributylphosphate
- Tributylphosphat
- Tributilfosfato
- Tributylfosfaat
- Tributyle (phosphate de)
- Phosphoric acid, tributyl ester
- Tributoxyphosphine oxide
- Tri-N-butylphosphate
- Tributylfosfat
- Tributylfosfat [Czech]
- Tributylfosfaat [Dutch]
- Tributylphosphat [German]
- Tributilfosfato [Italian]
- UNII
- (2S)-6-[[1-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]tri
-
- MDL: MFCD00009436
- Inchi: 1S/C74H124N18O34/c1-45(97)75-58-64(104)61(101)54(41-93)123-70(58)119-29-25-115-21-17-111-13-9-88-37-49(78-82-88)33-86(34-50-38-89(83-79-50)10-14-112-20-24-118-28-32-122-73-67-74(110,92(67)48(4)100)68(107)57(44-96)126-73)8-6-5-7-53(69(108)109)87(35-51-39-90(84-80-51)11-15-113-18-22-116-26-30-120-71-59(76-46(2)98)65(105)62(102)55(42-94)124-71)36-52-40-91(85-81-52)12-16-114-19-23-117-27-31-121-72-60(77-47(3)99)66(106)63(103)56(43-95)125-72/h37-40,53-68,70-73,93-96,101-107,110H,5-36,41-44H2,1-4H3,(H,75,97)(H,76,98)(H,77,99)(H,108,109)/t53-,54?,55?,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,70?,71?,72?,73?,74?,92?/m0/s1
- InChI-sleutel: NNTIOFPMSAGRKD-CXVYPMOTSA-N
- LACHT: O1C([H])(C([H])([H])O[H])C([H])(C2(C([H])(C1([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])N1C([H])=C(C([H])([H])N(C([H])([H])C3=C([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC4([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O4)O[H])O[H])N([H])C(C([H])([H])[H])=O)N=N3)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N(C([H])([H])C3=C([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC4([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O4)O[H])O[H])N([H])C(C([H])([H])[H])=O)N=N3)C([H])([H])C3=C([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC4([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O4)O[H])O[H])N([H])C(C([H])([H])[H])=O)N=N3)N=N1)N2C(C([H])([H])[H])=O)O[H])O[H]
- BRN: 1710584
Berekende eigenschappen
- Exacte massa: 266.16500
- Monoisotopische massa: 1808.852733g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 16
- Aantal waterstofbondacceptatoren: 44
- Zware atoomtelling: 126
- Aantal draaibare bindingen: 62
- Complexiteit: 3050
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: -14.2
- Topologisch pooloppervlak: 664
- Moleculair gewicht: 1809.9g/mol
Experimentele eigenschappen
- Kleur/vorm: 无色几乎是无臭的液体。
- Dichtheid: 0.979 g/mL at 25 °C(lit.)
- Smeltpunt: −79 °C (lit.)
- Kookpunt: 180-183 °C/22 mmHg(lit.)
- Vlampunt: 华氏:293 °F
摄氏:145 °C - Brekindex: n20/D 1.424(lit.)
- Oplosbaarheid: water: soluble1ml in 165ml water
- Waterverdelingscoëfficiënt: 0.6 g/100 mL
- Stabiliteit/houdbaarheid: Stable. Combustible. Incompatible with strong oxidizing agents. May be water sensitive.
- PSA: 54.57000
- LogboekP: 4.54460
- Gevoeligheid: 对湿度敏感
- Merck: 14,9618
- Dampfdruk: 27 mmHg ( 178 °C)
7.3 mmHg ( 150 °C) - FEMA: 3038
- Oplosbaarheid: 微溶于水,165mL水能溶解1mL磷酸三丁酯。能与多种有机溶剂混溶。
Tributyl phosphate Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302,H315,H351
- Waarschuwingsverklaring: P281
- Vervoersnummer gevaarlijk materiaal:UN 1208 3/PG 2
- WGK Duitsland:2
- Code gevarencategorie: 20/22-38-40
- Veiligheidsinstructies: S36/37-S46-S45-S36/37/39-S16-S53
- RTECS:TC7700000
-
Identificatie van gevaarlijk materiaal:
- Toxiciteit:LD50 orally in rats: 3.0 g/kg (Smyth, Carpenter)
- TSCA:Yes
- Veiligheidstermijn:6.1
- Verpakkingsgroep:I; II; III
- Risicozinnen:R22; R38; R40
- Verpakkingsgroep:I; II; III
- Gevaarsniveau:6.1
Tributyl phosphate Douanegegevens
- HS-CODE:2919900090
- Douanegegevens:
中国海关编码:
2919900090概述:
HS:2919900090 其他磷酸酯及其盐(包括乳磷酸盐)(包括它们的卤化,磺化,硝化和亚硝化衍生物) 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives。supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward)。VAT:17.0%。tax rebate rate:9.0%。MFN tariff:6.5%。general tariff:30.0%
Tributyl phosphate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TA713-100ml |
Tributyl phosphate |
126-73-8 | 98% | 100ml |
61.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TA713-500ml |
Tributyl phosphate |
126-73-8 | 98% | 500ml |
112.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90820-100ML |
Tributyl phosphate |
126-73-8 | 99.0% | 100ml |
¥1022.04 | 2023-10-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90820-500ML |
Tributyl phosphate |
126-73-8 | 99.0% | 500ml |
¥3055.49 | 2023-10-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 158615-1L |
Tributyl phosphate |
126-73-8 | 1l |
¥747.72 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 158615-2.5L |
Tributyl phosphate |
126-73-8 | 2.5l |
¥1775.85 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 158615-4L |
Tributyl phosphate |
126-73-8 | 4l |
¥2145.6 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 240494-5ML |
Tributyl phosphate |
126-73-8 | 5ml |
¥342.68 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 240494-100ML |
Tributyl phosphate |
126-73-8 | 100ml |
¥923.2 | 2023-12-09 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0833540224- 500ml(玻瓶) |
Tributyl phosphate |
126-73-8 | 98.5% | 500ml |
¥ 61.2 | 2021-05-18 |
Tributyl phosphate Leveranciers
Tributyl phosphate Gerelateerde literatuur
-
1. Solvent extraction studies. Part VII. The ammonia–tri-n-butyl phosphate systemJ. Hála,D. G. Tuck J. Chem. Soc. A 1970 3242
-
2. The vibrational spectra of the halides and complex halides of the Group IIB elements. Part II. A Raman spectroscopic study of the systems HgX2–LiX (X = Cl, Br) in aqueous and tri-n-butyl phosphate solutionsJ. E. D. Davies,D. A. Long J. Chem. Soc. A 1968 2564
-
3. Solvent extraction studies. Part VIII. The partition of alkali-metal and ammonium thiocyanates between tri-n-butyl phosphate and liquid ammoniaJ. Hála,D. G. Tuck J. Chem. Soc. A 1971 3437
-
T. J. Hayes,A. G. Hamlin Analyst 1962 87 770
-
5. 567. Solvent extraction studies. Part II. The system nitric acid–water–tri-n-butyl phosphateD. G. Tuck J. Chem. Soc. 1958 2783
126-73-8 (Tributyl phosphate) Gerelateerde producten
- 12789-46-7(Pentyl dihydrogen phosphate)
- 1806-54-8(Phosphoric acid,trioctyl ester)
- 107-66-4(Dibutyl phosphate)
- 2528-39-4(Trihexyl Phosphate (>90%))
- 2627-35-2(dodecyl dihydrogen phosphate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)